ABT-102

概述

描述

ABT-102 是一种选择性瞬时受体电位香草素 1 (TRPV1) 受体拮抗剂。 该化合物由雅培制药公司开发,已显示出在治疗各种疼痛方面具有潜力,包括炎症、骨癌、术后和骨关节炎疼痛 . TRPV1 受体是一种配体门控离子通道,在疼痛和热觉的感知中起着至关重要的作用 .

准备方法

ABT-102 通常采用热熔挤出法制备,该方法涉及将化合物与亲水性聚合物和表面活性剂一起加热,以形成无定形固体分散体 . 该方法提高了难溶性化合物的溶解度和生物利用度。 制备过程包括用球磨机在 30 Hz 下研磨大约 1.5 克的无定形固体分散体 30 秒 .

化学反应分析

ABT-102 经历各种化学反应,包括:

氧化: 这种反应可以通过在受控条件下使用氧化剂来促进。

还原: 还原反应可以使用还原剂进行。

取代: 取代反应涉及用另一个官能团取代一个官能团,通常使用特定的试剂和催化剂。

这些反应中常用的试剂包括氧化剂、还原剂和催化剂。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

Pain Management

ABT-102 has been extensively studied for its efficacy in managing different types of pain:

- Inflammatory Pain : In rodent models, this compound demonstrated significant antinociceptive effects in inflammatory pain scenarios, effectively blocking both spontaneous and evoked pain behaviors .

- Post-operative Pain : Repeated dosing of this compound increased analgesic activity in models of post-operative pain without significant accumulation in plasma or brain tissues .

- Osteoarthritic Pain : The compound has shown promise in alleviating pain associated with osteoarthritis, suggesting its utility in chronic pain management .

- Bone Cancer Pain : Studies indicate that this compound effectively reduces nociception in models of bone cancer pain, offering potential benefits for patients suffering from this condition .

Thermoregulatory Effects

Research has highlighted that this compound can induce mild hyperthermia. In clinical trials, the compound raised body temperature by approximately 0.6 to 0.8°C, an effect that diminished after a few days of administration . Understanding these thermoregulatory effects is crucial for assessing the safety and tolerability of this compound in clinical settings.

Pharmacokinetics and Formulation

The pharmacokinetic profile of this compound has been characterized through population analysis from phase 1 trials. The studies utilized various formulations to assess absorption and bioavailability, which are vital for optimizing dosing regimens . Notably, amorphous solid dispersions (ASDs) have been explored to enhance the solubility and stability of this compound, which is essential for its therapeutic efficacy .

Table 1: Summary of Key Studies on this compound

作用机制

相似化合物的比较

ABT-102 在作为 TRPV1 受体拮抗剂的高选择性和效力方面是独一无二的。类似的化合物包括:

辣椒素: 一种天然的 TRPV1 激动剂,通过激活 TRPV1 受体引发灼痛.

辣椒碱: 1990 年描述的第一个 TRPV1 受体的竞争性拮抗剂.

JNJ-17203212: 一种有效的 TRPV1 受体的选择性拮抗剂.

与这些化合物相比,this compound 提供了更选择性和更有效的 TRPV1 受体抑制,使其成为疼痛管理的有希望的候选者 .

生物活性

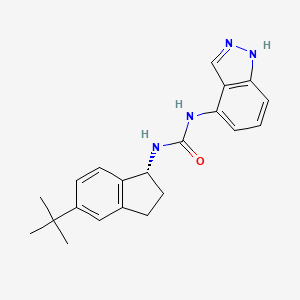

ABT-102, chemically known as (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea, is a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel. This compound has garnered attention for its analgesic properties and its role in modulating body temperature. The TRPV1 channel is known for integrating various pain stimuli, including heat, acid, and capsaicin, making this compound a significant candidate in pain management therapies.

Analgesic Effects

This compound has demonstrated robust analgesic activity across several preclinical models of pain, including:

- Inflammatory Pain : Effective in reducing pain associated with inflammation.

- Post-operative Pain : Shown to alleviate pain following surgical procedures.

- Osteoarthritic Pain : Provides relief in models simulating osteoarthritis.

- Bone Cancer Pain : Significant efficacy noted in alleviating pain related to bone cancer.

In rodent models, repeated dosing of this compound enhanced its analgesic effects without leading to plasma or brain accumulation, indicating a favorable pharmacokinetic profile. A study showed that after 5 to 12 days of administration, the analgesic activity was significantly increased while the hyperthermic side effects were attenuated .

Pharmacokinetics

The pharmacokinetics of this compound have been evaluated in several clinical trials. Key findings include:

| Parameter | Estimated Value |

|---|---|

| Half-life | 7 to 11 hours |

| Steady State | Achieved by day 5 |

| Oral Clearance | 16 L/h (14-18 L/h) |

| Volume of Distribution | 215 L (192-237 L) |

| Bioavailability (solution) | 40% (35%-45%) |

These pharmacokinetic characteristics suggest that this compound is well-tolerated and has predictable absorption and elimination profiles .

Body Temperature Regulation

This compound's interaction with body temperature regulation has been a focal point of research. It has been observed that:

- In animal models, this compound induced mild hyperthermia which was tolerated after repeated dosing.

- In human trials, a modest increase in body temperature was noted, with an estimated effect of 0.6 to 0.8°C at therapeutic doses. This effect diminished within a few days of continuous administration .

Tolerance Development

A significant aspect of this compound's biological activity is the development of tolerance to its effects on body temperature. The analysis from multiple phase I trials indicated that while initial dosing resulted in hyperthermia, this effect became less pronounced with continued use. The pharmacodynamic modeling suggested that tolerance develops within 2 to 3 days of dosing .

Phase I Trials

Three phase I clinical trials were conducted to assess the safety and pharmacokinetics of this compound:

- Single-Dose Study : Evaluated various doses (2 mg to 40 mg) in healthy volunteers.

- Multiple-Dose Study : Administered doses of 2 mg to 8 mg twice daily over seven days.

- Formulation Comparison : Investigated both solution and solid-dispersion formulations.

These studies confirmed the compound's safety profile and established the dose-linear pharmacokinetics necessary for further clinical development .

Efficacy in Pain Models

In preclinical studies involving rodent models:

属性

CAS 编号 |

808756-71-0 |

|---|---|

分子式 |

C21H24N4O |

分子量 |

348.4 g/mol |

IUPAC 名称 |

1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(1H-indazol-4-yl)urea |

InChI |

InChI=1S/C21H24N4O/c1-21(2,3)14-8-9-15-13(11-14)7-10-18(15)24-20(26)23-17-5-4-6-19-16(17)12-22-25-19/h4-6,8-9,11-12,18H,7,10H2,1-3H3,(H,22,25)(H2,23,24,26)/t18-/m1/s1 |

InChI 键 |

TYOYXJNGINZFET-GOSISDBHSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=NN4 |

手性 SMILES |

CC(C)(C)C1=CC2=C(C=C1)[C@@H](CC2)NC(=O)NC3=CC=CC4=C3C=NN4 |

规范 SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=NN4 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ABT 102; ABT-102; ABT102; CHEMBL398338; |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。